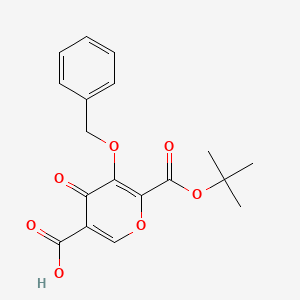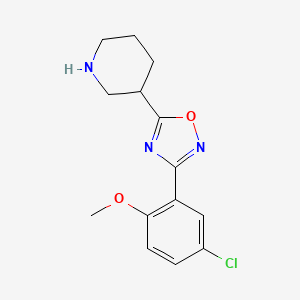
2-(4-Methoxypiperidin-1-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Amino-2-(4-méthoxypipéridin-1-yl)thiazole est un composé qui présente un cycle thiazole, qui est un cycle hétérocyclique à cinq chaînons contenant à la fois des atomes de soufre et d'azote. Les dérivés du thiazole sont connus pour leurs diverses activités biologiques, notamment les propriétés antimicrobiennes, antifongiques, antivirales et anticancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Amino-2-(4-méthoxypipéridin-1-yl)thiazole implique généralement la réaction de la 4-méthoxypipéridine avec la thiazole-4-amine dans des conditions spécifiques. La réaction peut nécessiter l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs pour faciliter le processus .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité du processus de synthèse tout en minimisant la production de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
La 4-Amino-2-(4-méthoxypipéridin-1-yl)thiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiazolidine correspondants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et les agents halogénants pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir les résultats souhaités .
Principaux produits
Applications de la recherche scientifique
La 4-Amino-2-(4-méthoxypipéridin-1-yl)thiazole a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Explorée pour son potentiel en tant qu'agent anticancéreux et sa capacité à moduler les voies biologiques.
Industrie : Utilisée dans le développement d'agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de la 4-Amino-2-(4-méthoxypipéridin-1-yl)thiazole implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques. La capacité du composé à subir des réactions de substitution électrophile et nucléophile lui permet de former des liaisons covalentes avec les molécules cibles, modifiant ainsi leur fonction .
Applications De Recherche Scientifique
2-(4-Methoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, altering their function .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien avec une structure de cycle thiazole similaire.
Ritonavir : Un médicament antirétroviral contenant une fraction thiazole.
Abafungine : Un agent antifongique avec un cycle thiazole.
Tiazofurine : Un médicament antinéoplasique comportant un cycle thiazole.
Unicité
La 4-Amino-2-(4-méthoxypipéridin-1-yl)thiazole est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 4-méthoxypipéridinyle améliore sa solubilité et ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C9H15N3OS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
2-(4-methoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-13-7-2-4-12(5-3-7)9-11-8(10)6-14-9/h6-7H,2-5,10H2,1H3 |
Clé InChI |
WRWRPFBWVPGHOD-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(CC1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



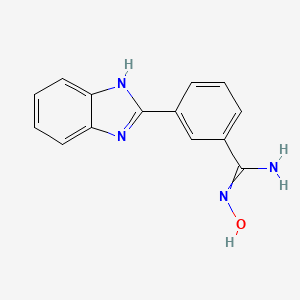


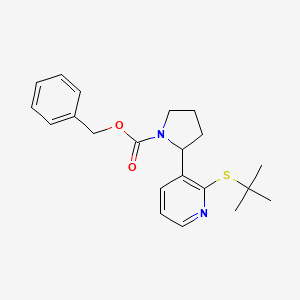
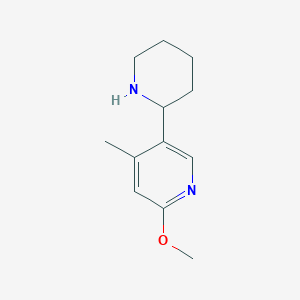

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

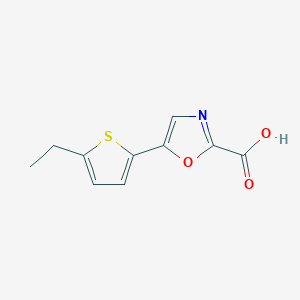
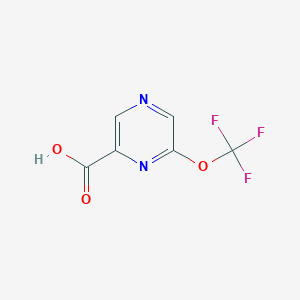
![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
